L-Asparagine-15N2
Overview
Description
L-Asparagine-15N2 is a stable isotope-labeled non-essential amino acid . It can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The linear formula of L-Asparagine-15N2 is H215NCOCH2CH (15NH2)CO2H·H2O . The molecular weight is 152.12 .
Chemical Reactions Analysis
L-Asparaginase, an enzyme, catalyzes the degradation of asparagine into ammonia and aspartate . This reaction is crucial in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis
L-Asparagine-15N2 is a solid substance . It has a melting point of 233-235 °C . The optical activity is [α]20/D +31.5°, c = 1 in 1 M HCl .Scientific Research Applications
Therapeutic Applications
L-asparagine, particularly in its therapeutic form as l-asparaginase, plays a significant role in cancer treatment, specifically for acute lymphoblastic leukemia and lymphosarcoma. This enzyme catalyzes the hydrolysis of l-asparagine into l-aspartate and ammonia. The depletion of asparagine results in cytotoxicity to leukemic cells. Research has focused on microbial production of l-asparaginase due to its cost-effectiveness and eco-friendliness. Advances in protein engineering, mutagenesis, and purification protocols are expected to enhance its therapeutic efficacy and reduce side effects (Lopes et al., 2017).
Plant-Based Studies
Studies on plant asparagine synthetases, such as those in Lotus japonicus, have revealed how plants manage nitrogen in sufficient conditions. The dynamics of asparagine synthesis in plants, particularly under varying light and dark cycles, provide insights into the metabolic roles of asparagine in different plant tissues (Waterhouse et al., 1996).
Cellular Mechanisms and Resistance
L-asparagine's role in cellular mechanisms and drug resistance has been a subject of interest. Studies demonstrate how leukemia cells depend on exogenous l-asparagine for survival and how this dependence can be exploited for therapeutic purposes. The role of asparagine synthetase in conferring resistance to l-asparaginase in cancer cells has also been explored (Haley et al., 1961; Lorenzi et al., 2006).
Influence on Plant Growth and Development
The impact of exogenous l-asparagine on plants, such as poplar trees, has been investigated. These studies have shown that asparagine can significantly influence plant growth, biomass, photosynthesis activities, and root morphology (Han et al., 2022).
L-Asparaginase in Pharmaceutical and Food Industries
L-asparaginase is not only significant in therapeutic contexts but also in the pharmaceutical and food industries. Its applications extend to the treatment of lymphoproliferative disorders and the reduction of acrylamide in cooked foods. Its potential as a biosensor for detecting l-asparagine levels in patients and foods has been recognized (Nunes et al., 2021).
Role in Metabolic Pathways
Research on the metabolic pathways of asparagine in organisms like pea leaves has been conducted to understand its role in the nitrogen cycle and amino acid metabolism. These studies highlight the intricate metabolic pathways and the role of asparagine in them (Ta & Joy, 1986).
Immune System Activation
Recent studies indicate that asparagine can enhance T cell therapy in cancer by activating specific pathways in T cells. This highlights asparagine's potential role in immunotherapy and cancer treatment (Cong et al., 2021).
Biosensors and Detection Technologies
The development of biosensors for detecting l-asparagine, such as application-specific integrated circuits using ion-sensitive field-effect transistors, demonstrates the expanding application of asparagine research in technology and diagnostics (Cruz et al., 2016).
Role in Asparagine Metabolism and Resistance Mechanisms
Understanding asparagine metabolism and resistance mechanisms in various organisms, including Arabidopsis and cancer cells, is crucial. This knowledge aids in the development of targeted therapies and insights into plant physiology (Zhang & Marsolais, 2014; Hettmer et al., 2015).
Safety And Hazards
Future Directions
L-Asparaginase, which catalyzes the degradation of asparagine, has been the focus of several papers in recent decades due to its antineoplastic activity . It’s used to treat acute lymphoblastic leukemia (ALL) and has been studied broadly for its therapeutic properties . The future prospects of this enzyme are promising .
properties
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-SFTAQFDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583863 | |
Record name | L-(~15~N_2_)Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Asparagine-15N2 | |
CAS RN |
748757-99-5 | |
Record name | L-(~15~N_2_)Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.